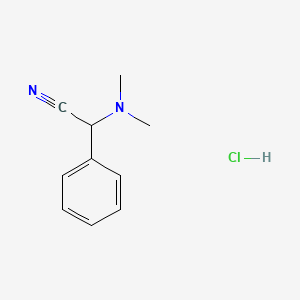

N-Isobutyl-2-(methylamino)acetamide hydrochloride

Vue d'ensemble

Description

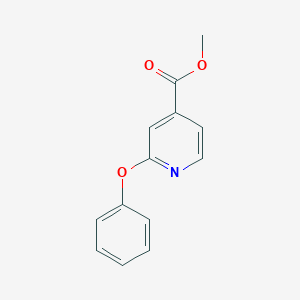

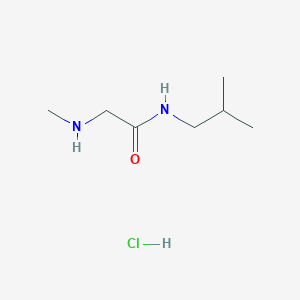

N-Isobutyl-2-(methylamino)acetamide hydrochloride is a synthetic organic compound that belongs to the class of amides. It is also known by its CAS No. 1220028-18-1 .

Molecular Structure Analysis

The molecular formula of N-Isobutyl-2-(methylamino)acetamide hydrochloride is C7H17ClN2O . The molecular weight is 180.68 .Applications De Recherche Scientifique

1. Chemical Synthesis and Chromatographic Properties

N-Isobutyl-2-(methylamino)acetamide hydrochloride and its derivatives are utilized as standards for identifying products formed during methylation-fragmentation studies on polysaccharides. These standards, distinguished by their mobilities on paper chromatograms and amino acid analyzers, play a crucial role in the identification of isomers formed from specific residues when certain methylation techniques are used. They also display notable differences in retention times as their trimethylsilyl ethers on gas-liquid chromatography, emphasizing their significance in chromatographic studies (Gorin, 1971).

2. Inhibitory Activity on Detrusor Contraction

A series of compounds, including N-(4-amino-2-butynyl)acetamides which bear structural resemblance to N-Isobutyl-2-(methylamino)acetamide hydrochloride, have been synthesized and assessed for their inhibitory activity on detrusor contraction. These compounds, such as (+)-2-cyclohexyl-N-(4-dimethylamino-2-butynyl)-2-hydroxy-2-phenylacetamide hydrochloride, have demonstrated potent inhibitory activity on detrusor contraction, highlighting their potential as agents for the treatment of overactive detrusor (Take et al., 1992).

3. Synthesis and Optical Resolution in Neurotoxins

The compound has been involved in the synthesis and optical resolution of neurotoxins like 2-amino-3-([15N]-methylamino)propanoic acid, highlighting its utility in the synthesis of specific neurotoxic compounds. The procedures involved in these syntheses, such as enantioselective hydrolysis, are crucial for yielding specific enantiomers of the neurotoxins, underscoring the compound's role in the precise synthesis of biologically relevant molecules (Hu & Ziffer, 1990).

4. Synthesis and Characterization in Organic Chemistry

N-Isobutyl-2-(methylamino)acetamide hydrochloride is involved in various synthesis and characterization processes in organic chemistry. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound synthesized using related reagents and processes, showcases the intricate steps involved in organic synthesis – acetylation, esterification, and ester interchange. The characterization of these products, involving IR and MS spectroscopy, underscores the compound's role in the detailed synthesis and analytical processes in organic chemistry (Zhong-cheng & Shu, 2002).

Safety And Hazards

The safety precautions for handling N-Isobutyl-2-(methylamino)acetamide hydrochloride include keeping it away from heat/sparks/open flames/hot surfaces and not allowing contact with air . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be subjected to grinding/shock/friction .

Propriétés

IUPAC Name |

2-(methylamino)-N-(2-methylpropyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-6(2)4-9-7(10)5-8-3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASPTUVKSNVGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isobutyl-2-(methylamino)acetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1443245.png)

![5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1443246.png)

![2-[3-(3-Phenylpropoxy)phenyl]acetonitrile](/img/structure/B1443248.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1443249.png)

![[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride](/img/structure/B1443254.png)

![4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid](/img/structure/B1443259.png)

![8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1443260.png)